1,2-Dithiane-4-carboxylic acid
CAS No.: 14091-99-7
Cat. No.: VC20998871
Molecular Formula: C5H8O2S2
Molecular Weight: 164.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14091-99-7 |
---|---|
Molecular Formula | C5H8O2S2 |
Molecular Weight | 164.3 g/mol |
IUPAC Name | dithiane-4-carboxylic acid |
Standard InChI | InChI=1S/C5H8O2S2/c6-5(7)4-1-2-8-9-3-4/h4H,1-3H2,(H,6,7) |
Standard InChI Key | YOKHUQHEMRAAMT-UHFFFAOYSA-N |
SMILES | C1CSSCC1C(=O)O |
Canonical SMILES | C1CSSCC1C(=O)O |
Introduction
Physical and Chemical Properties
1,2-Dithiane-4-carboxylic acid possesses distinct molecular characteristics that define its chemical behavior. This compound is also known as asparagusic acid in some research contexts and features a disulfide-containing heterocyclic structure . The core physical and chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 14091-99-7 |
Molecular Formula | C5H8O2S2 |
Molecular Weight | 164.3 g/mol |
IUPAC Name | dithiane-4-carboxylic acid |
Standard InChI | InChI=1S/C5H8O2S2/c6-5(7)4-1-2-8-9-3-4/h4H,1-3H2,(H,6,7) |
Standard InChIKey | YOKHUQHEMRAAMT-UHFFFAOYSA-N |
SMILES Notation | C1CSSCC1C(=O)O |
The structure consists of a six-membered ring containing two adjacent sulfur atoms at positions 1 and 2, with a carboxylic acid group attached to the carbon at position 4. This unique arrangement contributes to its distinctive chemical behavior and reactivity profile.
Synthesis Methods
Several methods have been developed for synthesizing 1,2-Dithiane-4-carboxylic acid, with established procedures documented in research literature. According to published protocols, one common synthesis pathway involves the formation of dihydroasparagusic acid (DHAA) as a key intermediate .
The general synthetic approach follows this sequence:
-
Formation of a dibromide precursor
-
Conversion to dihydroasparagusic acid (DHAA) intermediate
-
Cyclization reaction to form the 1,2-dithiane ring structure
-
Final purification to obtain the target compound
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical method for confirming the structure of 1,2-Dithiane-4-carboxylic acid. NMR analysis reveals distinctive chemical shifts corresponding to hydrogen atoms in both the carboxyl group and those attached to carbon atoms within the dithiane ring.
The spectroscopic profile typically includes:
-
Characteristic proton (1H) NMR signals for the dithiane ring hydrogens appearing in the range of 3.3-3.5 ppm
-
Carbon (13C) NMR signals confirming the carboxylic acid carbon (~170 ppm) and ring carbons
-
Mass spectrometry data that aligns with the expected molecular weight of 164.3 g/mol
These spectroscopic fingerprints provide definitive confirmation of the compound's structure and purity, which is essential for research applications requiring high-quality chemical standards.
Reactivity Profile
The reactivity of 1,2-Dithiane-4-carboxylic acid is governed by its two primary functional elements: the carboxylic acid group and the disulfide-containing ring structure. This combination creates a versatile chemical entity capable of participating in various reaction types.
Key aspects of its reactivity include:
-
Carboxylic acid reactions: The compound readily undergoes typical carboxylic acid transformations, including esterification, amidation, and reduction.
-
Disulfide chemistry: The disulfide linkage in the dithiane ring can participate in redox reactions and nucleophilic substitutions.
-
Coupling reactions: The carboxylic acid group efficiently couples with various amine derivatives using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of bases such as DIPEA (N,N-diisopropylethylamine) .
This reactivity profile makes 1,2-Dithiane-4-carboxylic acid a valuable building block for the synthesis of more complex molecules, particularly those containing sulfur heterocycles with potential biological activity.
Applications in Research
1,2-Dithiane-4-carboxylic acid serves multiple functions in contemporary chemical research, with applications spanning several scientific domains. Its versatility stems from its functionalized structure that allows for selective modifications at multiple sites.
The compound's research applications include:
-
Organic Synthesis: It functions as a versatile scaffold for constructing more complex sulfur-containing heterocycles.
-
Medicinal Chemistry: The compound serves as a starting material for synthesizing potential bioactive compounds, particularly those targeting sulfur-dependent biological systems.
-
Enzyme Inhibitor Development: Recent research has explored its derivatives as potential enzyme inhibitors, specifically targeting thioredoxin reductase (TrxR) .
The utility of 1,2-Dithiane-4-carboxylic acid in these applications highlights its importance as a chemical building block in advanced research contexts.
Biological Activity and Structure-Activity Relationships
Recent investigations have focused on evaluating the biological activities of 1,2-Dithiane-4-carboxylic acid and its derivatives, particularly regarding their interaction with thioredoxin reductase (TrxR), an enzyme critical for cellular redox homeostasis .
Research findings indicate that 1,2-Dithiane-4-carboxylic acid (asparagusic acid) and its simple derivatives exhibit limited activity against thioredoxin reductase without additional functional modifications . The studies conclusively demonstrated that the 1,2-dithiane moiety alone is insufficient for significant TrxR inhibition without additional functional groups such as Michael acceptors .
Structure-activity relationship (SAR) analysis revealed several important insights:
-
The 1,2-dithiane cycle by itself has minimal impact on TrxR1 activity
-
Derivatives incorporating Michael acceptor functionality (such as coumarin moieties) exhibited significantly higher inhibitory effects
-
The positioning and electronic properties of functional groups substantially influence biological activity
For instance, derivatives containing coumarin with an electron-withdrawing group at the C-3 position demonstrated approximately five times higher TrxR1 inhibitory activity compared to variants without this feature . This suggests that the electrophilicity of the 3,4-coumarin double bond plays a crucial role in determining biological effectiveness.
Synthetic Derivatives
Numerous derivatives of 1,2-Dithiane-4-carboxylic acid have been synthesized to explore structure-activity relationships and potential applications. These derivatives primarily involve modifications of the carboxylic acid group through amidation reactions with various amine compounds .
The general synthetic procedure for these derivatives typically involves:
-
Reaction of 1,2-Dithiane-4-carboxylic acid with an amine derivative
-
Use of coupling agents such as HATU
-
Addition of bases like DIPEA
-
Purification by column chromatography
Several well-characterized derivatives include:
Derivative | Physical Properties | Key Spectroscopic Data |
---|---|---|
N-Phenyl-1,2-dithiane-4-carboxamide | Colorless solid, m.p. = 112°C (dec.) | 1H NMR: 7.60-3.33 ppm; 13C NMR: 170.1-43.2 ppm |
N-(4-Methoxyphenyl)-1,2-dithiane-4-carboxamide | Colorless solid, m.p. = 138-140°C | 1H NMR: 7.53-3.29 ppm; 13C NMR: 169.9-43.2 ppm |
N-(4-(Trifluoromethyl)phenyl)-1,2-dithiane-4-carboxamide | Colorless solid, m.p. = 179-181°C | 1H NMR: 7.82-3.35 ppm; 13C NMR: 170.5-43.2 ppm |
These derivatives have been systematically evaluated for their potential biological activities, particularly as inhibitors of thioredoxin reductase, with the most potent compounds exhibiting inhibitory activity in the micromolar range .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume